molecular formula C11H16O B2670185 (2R)-2-Methyl-3-(2-methylphenyl)propan-1-ol CAS No. 2248173-16-0

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-ol

Cat. No.: B2670185
CAS No.: 2248173-16-0
M. Wt: 164.248
InChI Key: LLBMUEKTIAQEEJ-SECBINFHSA-N
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Description

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-ol is an organic compound with a chiral center, making it optically active. This compound is part of the alcohol family and is characterized by its unique structural arrangement, which includes a methyl group and a 2-methylphenyl group attached to a propan-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(2-methylphenyl)propan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. These methods are preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically converts the alcohol to the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: The major products are ketones or carboxylic acids.

    Reduction: The major products are secondary or primary alcohols.

    Substitution: The major products are halogenated compounds or amines.

Scientific Research Applications

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (2R)-2-Methyl-3-(2-methylphenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral nature also allows it to interact selectively with biological molecules, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Methyl-3-(2-methylphenyl)propan-1-ol
  • 2-Methyl-3-(2-methylphenyl)propan-1-ol (racemic mixture)
  • 2-Methyl-3-phenylpropan-1-ol

Uniqueness

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This enantiomer may exhibit different biological activities compared to its (2S) counterpart or the racemic mixture, making it valuable for research and industrial applications.

Properties

IUPAC Name

(2R)-2-methyl-3-(2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9,12H,7-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBMUEKTIAQEEJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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